

# Application Notes and Protocols for Inclusion Body Solubilization Using Acyl Sarcosinates

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## Compound of Interest

Compound Name: Sodium caproyl sarcosinate

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## Introduction

Recombinant proteins overexpressed in bacterial systems, such as *E. coli*, often accumulate as insoluble aggregates known as inclusion bodies. While this can lead to high expression levels, recovering functional protein requires effective solubilization and refolding procedures. This document provides detailed application notes and protocols for the solubilization of inclusion bodies using N-acyl sarcosinates, focusing on the widely documented use of sodium N-lauroylsarcosinate (Sarkosyl).

Note on Terminology: The user specified "**sodium caproyl sarcosinate**." However, the vast body of scientific literature on inclusion body solubilization refers to "sodium lauroyl sarcosinate," commonly known as Sarkosyl. These are different molecules, differing by the length of their acyl chains (caproyl C10, lauroyl C12). Due to the extensive validation of sodium lauroyl sarcosinate for this application and the lack of specific data for **sodium caproyl sarcosinate**, the following protocols are based on the use of sodium lauroyl sarcosinate (Sarkosyl). The principles and methods described herein are likely applicable to other N-acyl sarcosinates, but optimization would be required.

## Data Presentation: Efficacy of Sodium Lauroyl Sarcosinate (Sarkosyl) in Inclusion Body

## Solubilization

The following table summarizes quantitative data from various studies on the use of Sarkosyl for solubilizing different recombinant proteins expressed as inclusion bodies.

| Protein Target                           | Sarkosyl Concentration (% w/v) | Other Detergents/ Additives              | Solubilization Efficiency               | Downstream Compatibility  | Reference              |
|--|--------------------------------|--|---|---|------------------------|
| GST-fusion proteins (various)            | 1.0 - 2.0                      | 2-4% Triton X-100, 20-40 mM CHAPS        | >95%                                    | Compatible with GSH affinity chromatography after addition of Triton X-100 and CHAPS.<br><a href="#">[1][2]</a> | <a href="#">[1][2]</a> |
| His <sub>6</sub> -tagged fusion proteins | 1.0 - 10.0                     | None required for initial solubilization | >95% at 10%                             | Directly compatible with Ni <sup>2+</sup> affinity chromatography at 1% Sarkosyl. <a href="#">[3]</a>           | <a href="#">[3]</a>    |
| GST-Bbox1                                | 10.0                           | None for solubilization                  | >95%                                    | -   | <a href="#">[2]</a>    |
| His <sub>6</sub> -MBP-RBCC               | 10.0                           | None for solubilization                  | >95%                                    | -   | <a href="#">[1]</a>    |
| ABL-1                                    | <1.0                           | None mentioned                           | Efficient solubilization                | Purification can be challenging due to increased viscosity. <a href="#">[1]</a>                                 | <a href="#">[1]</a>    |
| Human Granulocyte-Colony Stimulating     | 0.1 - 0.2                      | None                                     | High, >85% of total solubilized protein | Allows for extraction of correctly  | <a href="#">[4]</a>    |

| Factor (hG-CSF)                   |               |      | folded protein.[4]                                 |   |        |
|-----------------------------------|---------------|------|--|---|--------|
| Recombinant CRM197EK (rCRM197EK ) | Not specified | None | Soluble protein obtained without a refolding step. | Compatible with Ni-NTA purification. [1][4] | [1][4] |

## Experimental Protocols

### Protocol 1: General Inclusion Body Solubilization with Sodium Lauroyl Sarcosinate (Sarkosyl)

This protocol provides a general method for the solubilization of inclusion bodies using Sarkosyl. Optimization of the Sarkosyl concentration may be required for specific proteins.

#### Materials:

- Cell pellet containing inclusion bodies
- Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)
- Lysozyme
- DNase I
- Protease inhibitors
- Solubilization Buffer: Lysis Buffer containing the desired concentration of Sarkosyl (start with a range of 0.5% to 2.0% w/v)
- High-speed centrifuge

#### Procedure:

- Cell Lysis:

- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to ensure complete lysis and shear cellular DNA.
- Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15-20 minutes.
- Inclusion Body Isolation and Washing:
  - Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.
  - Discard the supernatant containing the soluble protein fraction.
  - Wash the inclusion body pellet by resuspending it in Lysis Buffer (optionally containing a non-ionic detergent like 1% Triton X-100) and centrifuging again. Repeat this wash step at least twice to remove contaminating proteins and membrane components.
- Solubilization:
  - Resuspend the washed inclusion body pellet in the Solubilization Buffer containing Sarkosyl. The volume should be sufficient to fully suspend the pellet.
  - Incubate at room temperature with gentle agitation (e.g., on a rocker or shaker) for 1 to 2 hours. For some proteins, overnight incubation at 4°C may be beneficial.[\[5\]](#)
  - Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.
  - Carefully collect the supernatant, which contains the solubilized protein.

## Protocol 2: Solubilization and Purification of GST-tagged Proteins

This protocol is specifically for GST-tagged proteins and includes the necessary steps to make the solubilized protein compatible with glutathione affinity chromatography.

Materials:

- Same as Protocol 1
- Triton X-100 (10% stock solution)
- CHAPS (1 M stock solution)
- Glutathione Sepharose resin

Procedure:

- Follow steps 1 and 2 from Protocol 1 to obtain a washed inclusion body pellet.
- Solubilization:
  - Resuspend the inclusion body pellet in Solubilization Buffer containing 2% (w/v) Sarkosyl.
  - Incubate at room temperature with gentle agitation for at least 2 hours.[\[1\]](#)
- Preparation for Affinity Chromatography:
  - To the Sarkosyl-solubilized protein solution, add Triton X-100 to a final concentration of 4% (v/v) and CHAPS to a final concentration of 40 mM.[\[1\]](#) This mixture of detergents is crucial for the efficient binding of the GST-tagged protein to the glutathione resin.[\[1\]](#)[\[2\]](#)
  - Incubate for a further 30 minutes at room temperature with gentle agitation.
- Affinity Purification:
  - Proceed with standard batch or column-based glutathione affinity chromatography according to the manufacturer's instructions.

## Protocol 3: Solubilization and Purification of His-tagged Proteins

This protocol is tailored for His-tagged proteins and their subsequent purification using immobilized metal affinity chromatography (IMAC).

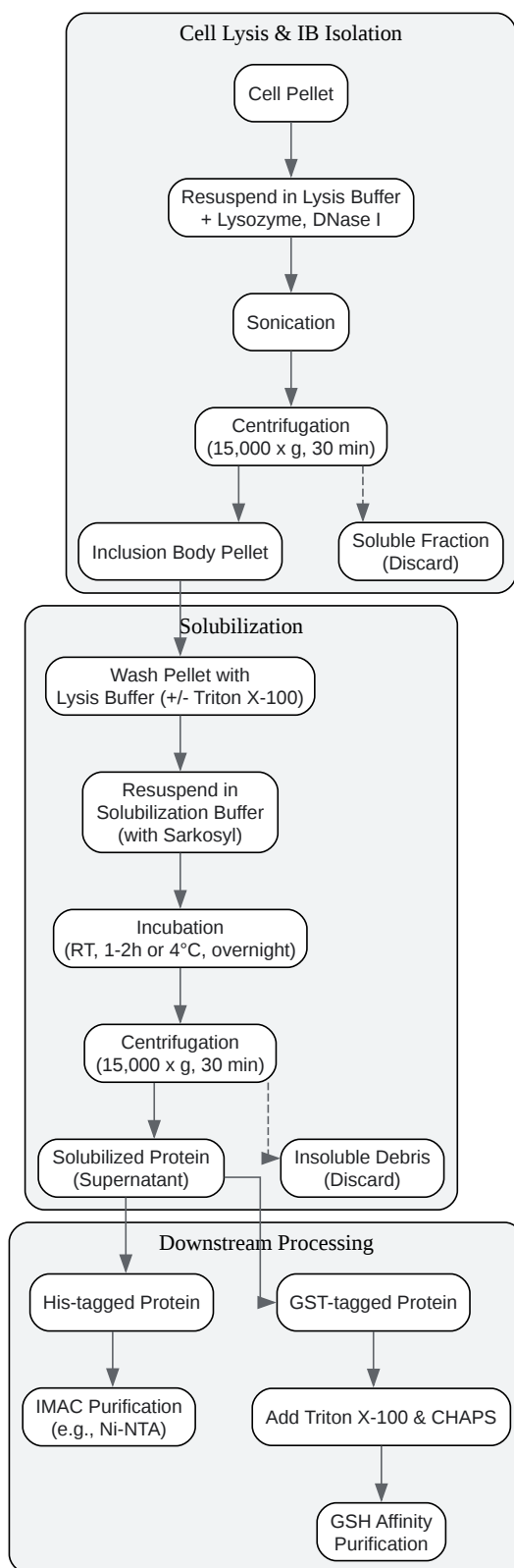
Materials:

- Same as Protocol 1
- Ni-NTA or other IMAC resin

Procedure:

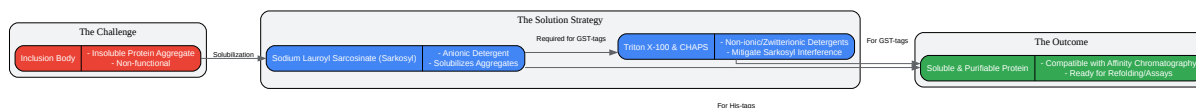
- Follow steps 1 and 2 from Protocol 1 to obtain a washed inclusion body pellet.
- Solubilization:
  - For highly insoluble proteins, initial solubilization can be performed with up to 10% Sarkosyl to achieve >95% recovery from the pellet.[\[2\]](#)[\[3\]](#) However, for direct purification, a lower concentration is required.
  - Resuspend the inclusion body pellet in Solubilization Buffer containing 1% (w/v) Sarkosyl.
  - Incubate at room temperature with gentle agitation for 1-2 hours.
- Affinity Purification:
  - Clarify the solubilized protein solution by centrifugation.
  - The supernatant containing the His-tagged protein in 1% Sarkosyl can be directly loaded onto a pre-equilibrated IMAC column.[\[3\]](#)
  - Proceed with the washing and elution steps as per the IMAC resin manufacturer's protocol. It is important to maintain the same concentration of Sarkosyl in the wash buffers to prevent protein precipitation.[\[6\]](#)

## Visualizations



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Caption: Experimental Workflow for Inclusion Body Solubilization.



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Caption: Detergent Strategy for Solubilization and Purification.

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